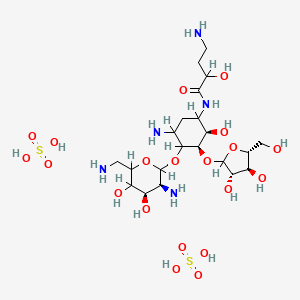

Butirosin disulfate salt

Description

Significance of Aminoglycoside Antibiotics in Research

Aminoglycoside antibiotics are a class of antibacterial agents renowned for their efficacy against a broad spectrum of bacteria, particularly aerobic, gram-negative organisms. ebsco.comnih.gov Their primary mechanism of action involves the disruption of bacterial protein synthesis by binding to the 30S subunit of the bacterial ribosome. ebsco.combiosynth.com This interaction leads to misreading of mRNA and ultimately, bacterial cell death. biosynth.com

In the realm of scientific research, aminoglycosides are invaluable tools. They are extensively used to study bacterial resistance mechanisms and to understand the fundamental interactions between antibiotics and bacterial ribosomes. biosynth.com The rise of multidrug-resistant bacteria has renewed interest in this older class of antibiotics, as many resistant strains remain susceptible to them. frontiersin.orgwikipedia.org Researchers are actively exploring the combined use of aminoglycosides with other antibiotics to enhance therapeutic effects and combat resistance. frontiersin.org

Historical Perspective of Butirosin (B1197908) Discovery and Early Characterization

Butirosin was first identified in the late 1960s as an antibiotic complex produced by the bacterium Bacillus circulans. wikipedia.org Early research demonstrated its broad-spectrum activity against both gram-positive and gram-negative bacteria, including strains of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov A particularly noteworthy finding from early studies was butirosin's effectiveness against Pseudomonas aeruginosa isolates that were resistant to gentamicin (B1671437), another prominent aminoglycoside. nih.gov

The isolation of butirosin involved techniques such as cation-exchange chromatography. The butirosin complex was found to be a mixture, with butirosin A and butirosin B as its major components. wikipedia.org The discovery and characterization of butirosin marked a significant step in aminoglycoside research, particularly due to its unique structural features that conferred activity against resistant pathogens.

Structural Classification within Aminoglycosides

Butirosin belongs to the 4,5-disubstituted 2-deoxystreptamine (B1221613) subclass of aminoglycosides. This classification is based on its core structure, which features a 2-deoxystreptamine ring substituted at the 4th and 5th positions.

A key distinguishing feature of butirosin is the presence of an (S)-4-amino-2-hydroxybutyrate (AHB) side chain attached to the N1 position of the 2-deoxystreptamine ring. researchgate.netresearchgate.netnih.gov This unique side chain is not found in many other naturally occurring aminoglycosides and is crucial for its ability to resist inactivation by certain bacterial enzymes that confer resistance to other members of this antibiotic class. researchgate.netnih.gov The other substitutions on the 2-deoxystreptamine core are a β-D-ribofuranosyl group at the C-5 position and a 2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl group at the C-4 position. This structural arrangement places butirosin in closer relation to aminoglycosides like neomycin and ribostamycin (B1201364) than to 4,6-disubstituted aminoglycosides such as gentamicin.

Properties

Molecular Formula |

C21H45N5O20S2 |

|---|---|

Molecular Weight |

751.7 g/mol |

IUPAC Name |

4-amino-N-[(2R,3R)-5-amino-4-[(3S,4R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid |

InChI |

InChI=1S/C21H41N5O12.2H2O4S/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21;2*1-5(2,3)4/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34);2*(H2,1,2,3,4)/t6?,7?,8?,9?,10-,11+,12-,13?,14-,15-,16+,17?,18-,20?,21?;;/m1../s1 |

InChI Key |

JBEJXNWZBGTDKN-OJBGRLICSA-N |

SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O |

Isomeric SMILES |

C1C([C@H]([C@H](C(C1N)OC2[C@H]([C@H](C(C(O2)CN)O)O)N)OC3[C@H]([C@@H]([C@H](O3)CO)O)O)O)NC(=O)C(CCN)O.OS(=O)(=O)O.OS(=O)(=O)O |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O |

Synonyms |

Anhydrous Butirosin Sulfate Butirosin Butirosin A Butirosin B Butirosin Sulfate Butirosin Sulfate, Anhydrous Butirosin Sulphate Butirosins Sulfate, Anhydrous Butirosin Sulfate, Butirosin Sulphate, Butirosin |

Origin of Product |

United States |

Mechanisms of Action at the Molecular and Cellular Level

Interaction with Ribosomal Subunits

Butirosin's primary target is the bacterial ribosome, a complex structure composed of two subunits: the smaller 30S subunit and the larger 50S subunit. mcmaster.caontosight.aiontosight.aibiosynth.compnas.org The antibiotic's efficacy stems from its ability to bind specifically to components of the 30S subunit, thereby initiating a cascade of events that disrupt protein synthesis. mcmaster.caontosight.aiontosight.aibiosynth.com

Binding to 16S Ribosomal RNA

At the heart of the 30S subunit lies the 16S ribosomal RNA (rRNA), a critical component for the ribosome's structure and function. Butirosin (B1197908), like other aminoglycosides, directly interacts with a specific region of the 16S rRNA. diva-portal.orgasm.orgembopress.org This binding occurs at the A-site of the decoding center, a crucial area responsible for ensuring the correct transfer RNA (tRNA) molecule, carrying the appropriate amino acid, binds to the messenger RNA (mRNA) codon. embopress.orgresearchgate.net The interaction induces conformational changes in key nucleotides within the A-site, particularly A1492 and A1493. asm.org This structural alteration is a pivotal step in the mechanism of butirosin's action.

Targeting the 30S Ribosomal Subunit

By binding to the 16S rRNA within the 30S ribosomal subunit, butirosin effectively hijacks this smaller subunit. mcmaster.caontosight.aiontosight.aibiosynth.com This interaction is not a passive event; it actively interferes with the subunit's role in the initiation and elongation phases of protein synthesis. ontosight.aismolecule.com The binding is highly specific, and the unique structural features of butirosin, particularly its (S)-4-amino-2-hydroxybutyrate (AHBA) side chain, contribute to its potent activity and its ability to overcome some mechanisms of bacterial resistance. nih.govnih.govresearchgate.net

Inhibition of Protein Synthesis

The binding of butirosin to the 30S ribosomal subunit sets off a chain reaction that ultimately leads to the cessation of protein synthesis, a process vital for bacterial survival. mcmaster.caontosight.aiontosight.aibiosynth.comontosight.aismolecule.com This inhibition occurs through several interconnected mechanisms.

Disruption of Translational Fidelity

A primary consequence of butirosin's interaction with the ribosome is the disruption of translational fidelity. researchgate.netsmolecule.com The conformational changes induced in the A-site of the 16S rRNA lead to the misreading of the mRNA codons. mcmaster.caontosight.ai This means that incorrect aminoacyl-tRNAs are incorporated into the growing polypeptide chain, resulting in the synthesis of non-functional or aberrant proteins. ontosight.ai This loss of accuracy in protein production is a major contributor to the bactericidal effect of butirosin.

Interference with 70S Initiation Complex Formation

The initiation of protein synthesis requires the assembly of a 70S initiation complex, which consists of the 30S and 50S ribosomal subunits, mRNA, and the initiator fMet-tRNA. diva-portal.orgnih.gov Some aminoglycosides can interfere with the formation of this complex. ut.eeontosight.ai By binding to the 30S subunit, butirosin can disrupt the proper association of all the necessary components, thereby preventing the initiation of protein synthesis altogether. ontosight.ai

Inhibition of Protein Synthesis Termination

The final stage of protein synthesis is termination, where release factors recognize a stop codon on the mRNA and trigger the release of the newly synthesized polypeptide chain. Research on related aminoglycosides suggests that they can also interfere with this process. diva-portal.org While specific data on butirosin's effect on termination is less detailed, the general mechanism of aminoglycosides involves disrupting the intricate interactions required for efficient termination, leading to stalled ribosomes and incomplete protein release.

Interactive Data Table: Key Interactions of Butirosin

| Molecular Target | Specific Binding Site | Consequence of Binding |

| 30S Ribosomal Subunit | A-site of 16S rRNA | Disruption of protein synthesis |

| 16S Ribosomal RNA | Decoding Center (A-site) | Conformational changes, misreading of mRNA |

Cellular Consequences of Ribosomal Dysfunction

The interaction of butirosin disulfate salt with the bacterial ribosome sets off a cascade of events at the cellular level, fundamentally compromising the bacterium's ability to function and survive. By targeting the core machinery of protein synthesis, butirosin induces a state of ribosomal dysfunction that has profound consequences, primarily impacting bacterial growth and the fidelity of translation.

Impact on Bacterial Growth and Viability

The inhibition of protein synthesis by butirosin is a direct assault on the essential processes required for bacterial growth and replication, ultimately leading to cell death. smolecule.comontosight.ai By binding to the 30S ribosomal subunit, butirosin disrupts the normal progression of translation, preventing the synthesis of proteins that are vital for cellular structure, metabolism, and proliferation. ontosight.aiontosight.aimcmaster.ca This cessation of protein production halts bacterial growth, and the accumulation of dysfunctional cellular components contributes to a loss of viability. mcmaster.ca

The bactericidal activity of butirosin is concentration-dependent. researchgate.net As mistranslated proteins accumulate, they can cause damage to the bacterial inner membrane. researchgate.net This damage increases the permeability of the cell, facilitating a greater influx of the antibiotic, which in turn accelerates the process of mistranslation and leads to more rapid cell death. researchgate.net Butirosin has demonstrated potent antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. smolecule.comontosight.ai

Table 1: Documented Bacterial Susceptibility to Butirosin

| Bacterial Species | Gram Stain | Significance | Reference |

| Escherichia coli | Gram-Negative | Common pathogen causing a variety of infections. | ontosight.ai |

| Klebsiella pneumoniae | Gram-Negative | A significant cause of hospital-acquired infections. | ontosight.ai |

| Staphylococcus aureus | Gram-Positive | A major cause of skin, respiratory, and other infections. | ontosight.ai |

Induction of Misreading and Translational Errors

A key cellular consequence of butirosin's binding to the ribosome is the induction of significant errors in translation. ontosight.aimcmaster.ca Butirosin's interaction with the 16S ribosomal RNA within the 30S subunit causes a misreading of the messenger RNA (mRNA) template. smolecule.commcmaster.ca This interference with the decoding process leads to the incorporation of incorrect amino acids into the nascent polypeptide chain. ontosight.ai

This disruption of translational fidelity results in the synthesis of non-functional or aberrant proteins. smolecule.com Research on aminoglycosides, the family to which butirosin belongs, shows that these antibiotics can induce not just single amino acid substitutions but also clusters of errors in full-length proteins. nih.gov The presence of these faulty proteins can trigger proteotoxic stress and disrupt critical cellular pathways, contributing significantly to the antibiotic's lethal effect. researchgate.netnih.gov The ability of butirosin to cause these translational errors is a fundamental aspect of its mechanism of action, distinguishing it as a potent inhibitor of bacterial protein synthesis. ontosight.aimcmaster.ca

Biosynthesis and Genetic Determinants

Producer Organism: Bacillus circulans Fermentation and Cultivation Studies

The production of butirosin (B1197908) is achieved through submerged fermentation of Bacillus circulans. nih.gov Research has identified specific strains, such as Bacillus circulans SANK 72073 and NRRL B-3313, as producers of this antibiotic. nih.govresearchgate.net Early studies established that robust butirosin yields could be attained in both shaken-flask and stirred-jar fermentors. nih.gov

A typical fermentation medium for butirosin production is composed of a combination of carbon and nitrogen sources, along with essential minerals. A commonly cited medium includes glycerol (B35011) as the primary carbon source, supplemented with soybean meal and meat peptone for nitrogen. The medium is further fortified with ammonium (B1175870) chloride and calcium carbonate. nih.gov Under these conditions, titers of butirosin base have been reported to reach between 500 to 700 micrograms per milliliter. nih.gov

The relationship between butirosin biosynthesis and the life cycle of Bacillus circulans has also been a subject of investigation. Studies have suggested a potential link between antibiotic production and sporulation. In Bacillus circulans NRRL B-3313, an increase in the cellular content of dipicolinic acid, a marker for sporulation, coincided with changes in antibiotic productivity. Conversely, a decrease in poly-beta-hydroxybutyrate was observed. Oligosporogenous mutants, which are deficient in spore formation, were found to be incapable of synthesizing butirosin, further suggesting a correlation between these two processes. researchgate.net

While specific optimal conditions can vary between strains and fermentation setups, some general parameters for the cultivation of Bacillus circulans have been explored. For instance, studies on cellulase (B1617823) production by Bacillus circulans TP3 have indicated optimal enzyme production within a pH range of 7.0 to 7.5 and at a temperature of 40°C. scispace.compensoft.net Although this research was not directly on butirosin, it provides insights into the general growth characteristics of the species.

Table 1: Fermentation Medium for Butirosin Production

| Component | Role |

|---|---|

| Glycerol | Carbon Source |

| Soybean Meal | Nitrogen Source |

| Meat Peptone | Nitrogen Source |

| Ammonium Chloride | Nitrogen Source |

Identification and Characterization of the Butirosin Biosynthetic Gene Cluster (btr genes)

The genetic blueprint for butirosin biosynthesis is encoded within a cluster of genes, collectively known as the btr genes. The discovery and characterization of this gene cluster have been pivotal in understanding the molecular basis of butirosin production.

Gene Walking and Sequencing Approaches

The initial identification of the butirosin biosynthetic gene cluster was accomplished through techniques such as gene walking and sequencing. nih.govmdpi.com This process began with the identification of a key gene, btrC, which encodes the enzyme 2-deoxy-scyllo-inosose (B3429959) synthase, a crucial component in the biosynthesis of the 2-deoxystreptamine (B1221613) (DOS) moiety of butirosin. nih.gov Using the sequence of btrC as a starting point, researchers were able to "walk" along the chromosome to sequence the flanking DNA regions. nih.gov

This approach led to the discovery of a cluster of genes surrounding btrC. nih.gov Further extended sequence analysis of the butirosin biosynthetic gene cluster in Bacillus circulans SANK 72073 identified additional open reading frames (ORFs), including btrQ, btrR1, btrR2, btrT, btrU, btrV, btrW, btrX, and orf1. nih.gov The entire cluster of btr genes required for butirosin biosynthesis spans approximately 24 kilobases. nih.gov Comparative genomic analyses have also been employed to characterize butirosin BGCs from different strains, including Niallia circulans and Bacillus vitellinus. mdpi.com

Functional Analysis of Key Genes and Open Reading Frames (ORFs)

To elucidate the specific roles of the identified genes within the btr cluster, functional analyses were performed, primarily through gene disruption experiments. nih.gov In these studies, specific genes were inactivated, and the resulting mutants were assessed for their ability to produce butirosin. The loss of antibiotic production upon the disruption of a particular gene provides strong evidence for its involvement in the biosynthetic pathway. nih.gov

The btrB gene is a key component of the butirosin biosynthetic gene cluster. nih.gov Functional analysis through gene disruption has demonstrated its essential role in butirosin production. When the btrB gene was inactivated, the resulting mutant of Bacillus circulans completely lost its ability to produce the antibiotic. nih.gov Sequence analysis suggests that the protein encoded by btrB is a putative hexosaminyl-6'-aminotransferase. secondarymetabolites.org In a separate study, interruption of a large open reading frame designated butB (distinct from the aforementioned btrB) also led to the elimination of butirosin production, with the translated protein suggested to be involved in the export of the antibiotic. nih.gov

The btrC gene encodes the enzyme 2-deoxy-scyllo-inosose (DOI) synthase, which catalyzes a critical step in the biosynthesis of the 2-deoxystreptamine core of butirosin. nih.govfrontiersin.org This enzyme converts glucose-6-phosphate into DOI. frontiersin.org The essentiality of btrC is confirmed by gene disruption studies, where inactivation of this gene resulted in a mutant strain that could not produce butirosin. nih.gov Further research has identified a gene, btrC2, which encodes a 20-kDa subunit that forms a heterodimer with BtrC. nih.gov Disruption of btrC2 also led to the loss of antibiotic production, suggesting that this subunit may play a role in the stabilization and regulation of the DOI synthase enzyme activity. nih.gov

The btrD gene is another integral part of the butirosin biosynthetic pathway. nih.gov Gene disruption experiments have shown that, similar to btrB and btrC, the inactivation of btrD results in a non-producing mutant of Bacillus circulans. nih.gov This confirms its direct involvement in the biosynthesis of butirosin. nih.gov While initially annotated as a hypothetical protein, further characterization of the BtrD enzyme has provided deeper insights into its specific function within the intricate biosynthetic cascade. secondarymetabolites.orgnih.gov

Table 2: Key Genes in the Butirosin Biosynthetic Cluster and Their Functions

| Gene | Encoded Protein/Enzyme | Function in Butirosin Biosynthesis |

|---|---|---|

| btrB | Putative hexosaminyl-6'-aminotransferase | Essential for butirosin production, likely involved in amination steps. |

| btrC | 2-deoxy-scyllo-inosose synthase | Catalyzes the formation of 2-deoxy-scyllo-inosose, a key precursor to the 2-deoxystreptamine core. |

Enzymatic Pathways in Butirosin Biosynthesis

The biosynthesis of butirosin can be conceptually divided into the formation of its core components and the attachment of its unique side chain.

The central scaffold of butirosin, 2-deoxystreptamine (DOS), is derived from the primary metabolite D-glucose-6-phosphate through a series of enzymatic transformations. researchgate.net

Cyclization : The pathway is initiated by the enzyme 2-deoxy-scyllo-inosose synthase, encoded by the btrC gene. This enzyme catalyzes the conversion of D-glucose-6-phosphate into 2-deoxy-scyllo-inosose (DOI), a key carbocyclic intermediate. researchgate.netfrontiersin.org

Amination : The DOI intermediate then undergoes two successive amination reactions to introduce the two amino groups characteristic of the DOS core. The first amination is catalyzed by the BtrS aminotransferase, which transfers an amino group from L-glutamine to DOI, forming 2-deoxy-scyllo-inosamine (B1216308). nih.govresearchgate.net

Oxidation and Second Amination : The BtrN aminotransferase is then proposed to oxidize the newly formed amino group, which is followed by a second transamination reaction to yield 2-deoxystreptamine. researchgate.netresearchgate.net

| Step | Substrate | Enzyme | Product | Reference |

|---|---|---|---|---|

| 1 | D-glucose-6-phosphate | BtrC (2-deoxy-scyllo-inosose synthase) | 2-deoxy-scyllo-inosose (DOI) | researchgate.netfrontiersin.org |

| 2 | 2-deoxy-scyllo-inosose (DOI) | BtrS (aminotransferase) | 2-deoxy-scyllo-inosamine | nih.govresearchgate.net |

| 3 | 2-deoxy-scyllo-inosamine | BtrN (aminotransferase) and other enzymes | 2-deoxystreptamine (DOS) | researchgate.netresearchgate.net |

A distinguishing feature of butirosin is the (S)-4-amino-2-hydroxybutyrate (AHBA) side chain attached to the DOS core. This side chain is crucial for butirosin's ability to overcome certain types of bacterial resistance. nih.govresearchgate.net

The biosynthesis of the AHBA side chain is a multi-step process that involves its assembly on a carrier protein before its transfer to the aminoglycoside core. The key steps include:

Activation and Loading : The precursor molecule is activated and loaded onto an acyl carrier protein (ACP), BtrI.

Modification : A series of enzymatic modifications, including amination and hydroxylation, occur while the growing side chain is tethered to the ACP.

Transfer : The fully formed AHBA side chain, in a gamma-glutamylated form, is transferred from BtrI to the ribostamycin (B1201364) intermediate by the acyltransferase BtrH. nih.govebi.ac.uk

Deprotection : The protective gamma-glutamyl group is subsequently removed by the enzyme BtrG, a gamma-glutamyl cyclotransferase, to yield the final butirosin structure. nih.govresearchgate.net

The carbon backbone of the unique AHBA side chain is derived from the common amino acid L-glutamate. L-glutamate serves as the initial building block for this important structural moiety, underscoring the connection between primary and secondary metabolism in the production of butirosin.

Biosynthesis of the (S)-4-amino-2-hydroxybutyrate (AHBA) Side Chain

Role of Acyl Carrier Protein (ACP), BtrI

The biosynthesis of the AHBA side chain is initiated on a dedicated Acyl Carrier Protein (ACP) named BtrI. ACPs are small, acidic proteins that function as a scaffold, tethering the growing acyl chain via a phosphopantetheine arm and presenting it to successive enzymes in the biosynthetic pathway. In the butirosin pathway, BtrI acts as the carrier for the intermediates of the AHBA side chain, ensuring their efficient modification and eventual transfer. The intermediates remain covalently attached to BtrI as thioesters throughout the initial stages of their synthesis.

ATP-Dependent Ligase (BtrJ)

BtrJ is an ATP-dependent ligase that plays a crucial role in the early steps of AHBA biosynthesis. This enzyme catalyzes the ATP-dependent ligation of L-glutamate to the holo-BtrI, forming a γ-L-glutamyl-[BtrI ACP] intermediate. uniprot.org Following a decarboxylation step mediated by BtrK, BtrJ acts a second time, adding another L-glutamate molecule to the 4-aminobutanoyl-[BtrI ACP] intermediate. uniprot.org This results in the formation of 4-(γ-L-glutamylamino)butanoyl-[BtrI ACP]. uniprot.org The activity of BtrJ is essential for building the carbon backbone of the AHBA precursor.

Below is a summary of the reactions catalyzed by BtrJ:

| Reaction | Substrates | Products | Enzyme |

|---|---|---|---|

| 1 | holo-[BtrI ACP], L-glutamate, ATP | γ-L-glutamyl-[BtrI ACP], ADP, phosphate (B84403) | BtrJ |

Pyridoxal (B1214274) Phosphate-Dependent Decarboxylase (BtrK)

BtrK is a pyridoxal phosphate (PLP)-dependent decarboxylase. PLP is a versatile cofactor essential for a variety of enzymatic reactions involving amino acids, primarily due to its ability to stabilize reaction intermediates by acting as an electron sink. libretexts.org In the butirosin biosynthetic pathway, BtrK catalyzes the decarboxylation of the γ-L-glutamyl-[BtrI ACP] intermediate, which is formed by the initial action of BtrJ. researchgate.net This decarboxylation step is critical for the formation of the 4-aminobutanoyl-[BtrI ACP] intermediate, which serves as the substrate for the second ligation reaction catalyzed by BtrJ. The mechanism involves the formation of a Schiff base between the PLP cofactor and the amino acid substrate, facilitating the removal of the carboxyl group. researchgate.netfrontiersin.org

Flavin-Dependent Monooxygenase System (BtrO, BtrV)

The hydroxylation of the AHBA precursor is carried out by a two-component flavin-dependent monooxygenase system, consisting of BtrO and BtrV. researchgate.net Flavin-dependent monooxygenases are enzymes that utilize a flavin cofactor, such as FAD or FMN, to catalyze the insertion of an oxygen atom into a substrate. mdpi.comnsf.gov In this system, one component typically acts as a reductase, using NAD(P)H to reduce the flavin cofactor, which is then used by the monooxygenase component to activate molecular oxygen for the hydroxylation reaction. nsf.govnih.gov In the butirosin pathway, BtrO and BtrV work in concert to introduce a hydroxyl group at the C-2 position of the ACP-bound intermediate, a crucial step in forming the final (S)-4-amino-2-hydroxybutyrate side chain. researchgate.net

Transfer of AHBA to the Ribostamycin Scaffold by BtrH (ACP:aminoglycoside acyltransferase)

Once the synthesis of the γ-glutamylated AHBA side chain on the BtrI ACP is complete, it is transferred to the parent aminoglycoside, ribostamycin. This key step is catalyzed by the enzyme BtrH, which functions as an ACP:aminoglycoside acyltransferase. researchgate.netnih.govebi.ac.uk BtrH recognizes the γ-L-glutamyl-AHBA moiety tethered to BtrI and facilitates its transfer to the C-1 amino group of the 2-deoxystreptamine ring of ribostamycin. researchgate.netebi.ac.uk This enzymatic transfer ensures the specific attachment of the side chain to the correct position on the aminoglycoside core.

Deprotection of the AHBA Side Chain by BtrG (gamma-glutamyl cyclotransferase)

Following the transfer of the γ-glutamylated AHBA side chain to ribostamycin, the terminal γ-glutamyl group, which is thought to act as a protective group during the biosynthesis, is removed. researchgate.netnih.gov This deprotection step is catalyzed by BtrG, an enzyme with a rare γ-glutamyl cyclotransferase activity. researchgate.netnih.gov BtrG cleaves the amide bond between the γ-glutamyl group and the AHBA moiety, releasing the protective group as 5-oxoproline and yielding the final butirosin molecule. researchgate.net This final maturation step is essential for the antibiotic's activity.

Comparative Analysis with Other Aminoglycoside Biosynthetic Pathways

The biosynthetic pathway of butirosin shares some common features with other 2-deoxystreptamine-containing aminoglycosides like neomycin, kanamycin (B1662678), and gentamicin (B1671437), but also possesses distinct characteristics, particularly in the formation and attachment of its unique side chain. nih.govnih.gov

A comparative analysis highlights these similarities and differences:

| Feature | Butirosin Pathway | Neomycin Pathway | Kanamycin Pathway | Gentamicin Pathway |

| Core Scaffold | 2-deoxystreptamine (2DOS) | 2-deoxystreptamine (2DOS) | 2-deoxystreptamine (2DOS) | 2-deoxystreptamine (2DOS) |

| Precursor for 2DOS | D-glucose | D-glucose | D-glucose | D-glucose |

| Key Intermediate | Ribostamycin | Neamine (B104775) | Paromamine | Paromamine |

| Unique Side Chain | (S)-4-amino-2-hydroxybutyrate (AHBA) | None | None | Methyl and other modifications |

| Side Chain Biosynthesis | ACP-dependent pathway involving BtrI, J, K, O, V | Not applicable | Not applicable | Involves a series of tailoring enzymes for methylation and other modifications. researchgate.netacs.org |

| Side Chain Attachment | BtrH (acyltransferase) transfers AHBA to ribostamycin. researchgate.netebi.ac.uk | Not applicable | Not applicable | Glycosyltransferases attach additional sugar moieties. |

| Protective Group Chemistry | Utilizes a γ-glutamyl protective group removed by BtrG. researchgate.net | Not reported | Not reported | Not reported |

While the initial steps of 2DOS biosynthesis are generally conserved across these aminoglycoside pathways, the butirosin pathway is distinguished by its elaborate, ACP-mediated synthesis of the AHBA side chain and its subsequent enzymatic attachment and deprotection. nih.govresearchgate.net This contrasts with the pathways for kanamycin and gentamicin, which involve the glycosidic linkage of different sugar moieties to the 2DOS core, followed by various tailoring reactions such as amination, methylation, and epimerization. researchgate.netnih.gov The neomycin pathway, while also building upon the 2DOS core, involves the attachment of two neosamine moieties and a ribose unit. nih.gov The unique enzymatic machinery for AHBA biosynthesis in the butirosin pathway underscores the diverse evolutionary strategies employed by microorganisms to generate structural variety and biological activity within the aminoglycoside family. nih.govresearchgate.net

Fermentation Optimization for Research Production

The biosynthesis of butirosin is intricately linked to the metabolic state of the producing microorganism, typically Bacillus circulans. Therefore, creating an optimal environment that encourages robust growth and directs the cellular machinery towards antibiotic production is paramount. This involves a systematic investigation of various nutritional and physical factors.

Medium Component Studies (Carbon, Nitrogen Sources, Inorganic Salts)

The composition of the fermentation medium is a critical determinant of butirosin yield. The primary components, including carbon and nitrogen sources, as well as inorganic salts, must be carefully selected and their concentrations optimized.

Carbon Sources:

The choice of carbon source significantly impacts both cell growth and butirosin biosynthesis. Glycerol has been identified as a highly suitable carbon source for butirosin production. Studies have shown that other carbon sources such as glucose, starch, and maltose (B56501) can also support butirosin synthesis, although to varying degrees. Conversely, xylose and lactose (B1674315) have been found to be poor carbon sources for both cell growth and antibiotic production.

Below is a summary of the effects of different carbon sources on butirosin production by Bacillus circulans:

| Carbon Source | Butirosin Productivity (µg/mg DCW) | Dry Cell Weight (mg/mL) |

| Glycerol | 18.5 | 2.8 |

| Glucose | 10.2 | 3.5 |

| Starch | 15.8 | 2.1 |

| Maltose | 14.9 | 2.3 |

| Xylose | 3.1 | 1.2 |

| Lactose | 2.5 | 1.5 |

DCW: Dry Cell Weight

Nitrogen Sources:

Nitrogen is a crucial element for the synthesis of amino acids, proteins, and nucleic acids, and its availability directly influences antibiotic production. While detailed comparative studies on various nitrogen sources for butirosin production are not extensively documented in publicly available literature, some research suggests that specific amino acids may play a significant role. For instance, one study indicated that DL-methionine was an optimal nitrogen source for antibiotic production by B. circulans. In studies of other Bacillus species, organic nitrogen sources like peptone, yeast extract, and soybean meal are commonly used and have been shown to support the production of other antimicrobial compounds. A foundational medium for butirosin production has been described to contain soybean meal and meat peptone as nitrogen sources.

Inorganic Salts:

Inorganic salts provide essential minerals that act as cofactors for enzymes involved in various metabolic pathways, including those for antibiotic synthesis. The initial medium formulation for butirosin production included ammonium chloride and calcium carbonate. While systematic studies detailing the optimization of a wide range of inorganic salts for butirosin production are limited, their importance in microbial fermentation is well-established.

Culture Condition Parameters (pH, Temperature, Shaking Speed, Time)

The physical environment in which the fermentation is carried out is just as critical as the medium composition. Parameters such as pH, temperature, agitation, and fermentation time must be precisely controlled to maximize butirosin yield.

pH:

The pH of the culture medium affects nutrient assimilation, enzyme activity, and cell membrane permeability. For many Bacillus species, the optimal pH for antibiotic production is often near neutral (around 7.0). Maintaining the pH within the optimal range throughout the fermentation process is crucial, as significant deviations can inhibit cell growth and antibiotic synthesis.

Temperature:

Temperature is another critical factor that influences the rate of enzymatic reactions and microbial growth. The optimal temperature for the production of antimicrobial metabolites by Bacillus species is typically in the mesophilic range. For instance, studies on other Bacillus species have shown optimal production temperatures around 25°C to 37°C.

Shaking Speed (Agitation and Aeration):

In submerged fermentation, agitation, and aeration are vital for ensuring a homogenous distribution of nutrients and maintaining an adequate supply of dissolved oxygen for the aerobic Bacillus circulans. The shaking speed in a flask culture, or the agitation and aeration rates in a bioreactor, directly impacts the oxygen transfer rate. Insufficient oxygen can be a limiting factor for both cell growth and the production of secondary metabolites like butirosin.

Time:

The duration of the fermentation process is a key parameter. Butirosin production is typically associated with the stationary phase of bacterial growth, following a period of active cell proliferation. Monitoring the production profile over time is essential to determine the optimal harvest time to achieve the maximum yield before the antibiotic begins to degrade.

Mechanisms of Antimicrobial Resistance and Strategies to Counteract Resistance

Enzymatic Modification of Butirosin (B1197908)

Butirosin possesses a unique (S)-4-amino-2-hydroxybutyrate (AHB) side chain at the N1 position of its 2-deoxystreptamine (B1221613) ring. nih.govnih.govresearchgate.net This structural feature provides a degree of protection against many aminoglycoside-modifying enzymes, allowing butirosin to retain its antibacterial activity against a variety of resistant pathogens. asm.orgnih.govnisr.or.jp However, certain enzymes have evolved to recognize and inactivate butirosin, presenting an ongoing challenge in antimicrobial therapy. nih.govnih.gov

Aminoglycoside acetyltransferases (AACs) are a major family of resistance enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to an amino group on the aminoglycoside. nih.govscielo.br This modification prevents the antibiotic from binding to the 16S rRNA of the 30S ribosomal subunit. mdpi.com

Strains of bacteria that are resistant to butirosin have been found to contain the acetylating enzymes AAC(6')-I and AAC(6')-IV. nih.govnih.gov The development of butirosin analogs has shown some success in overcoming this resistance mechanism. For example, 6'-N-methylbutirosins demonstrated greater activity against a butirosin-resistant strain containing AAC(6')-I. nih.gov Similarly, 3',4'-dideoxy-6'-N-methylbutirosins and 3',4'-dideoxy-6'-C-methylbutirosins exhibited improved activity against resistant organisms harboring both AAC(6')-I and AAC(6')-IV. nih.govnih.gov

Aminoglycoside phosphotransferases (APHs) constitute another significant class of AMEs that confer resistance by transferring a phosphate (B84403) group from ATP to a hydroxyl group on the aminoglycoside. nih.govscielo.br This phosphorylation event also leads to a loss of antibiotic efficacy. nih.gov

The APH(3')-II class of enzymes is known to inactivate a range of aminoglycosides, including butirosin. nih.govconicet.gov.ar The aph(3')-II gene confers resistance to butirosin, along with other aminoglycosides like kanamycin (B1662678), neomycin, and paromomycin (B158545). springermedizin.de The aminoglycoside phosphotransferase APH(3')-IIc, in particular, has been identified in Stenotrophomonas maltophilia and is responsible for resistance to butirosin. nih.govresearchgate.net Analogs of butirosin, such as 3',4'-dideoxy-6'-N-methylbutirosins and 3',4'-dideoxy-6'-C-methylbutirosins, have demonstrated stronger activity against resistant organisms that produce APH(3')-II. nih.govnih.gov

Despite the protective AHB group, butirosin is susceptible to inactivation by 3'-aminoglycoside O-phosphotransferase type IIIa [APH(3')-IIIa]. nih.govasm.orgnih.gov This enzyme is found in many Gram-positive bacteria and has a notably broad substrate profile. asm.org

The crystal structure of APH(3')-IIIa in a complex with an ATP analog and butirosin A has been determined to a resolution of 2.4 Å. nih.govnih.govrcsb.orgresearchgate.net This structural analysis reveals that butirosin A binds to the enzyme in a manner similar to other 4,5-disubstituted aminoglycosides. nih.govnih.govrcsb.orgresearchgate.net A key feature of this interaction is a flexible antibiotic-binding loop within the enzyme, which is crucial for accommodating a diverse range of substrates, including butirosin. nih.govnih.govrcsb.orgresearchgate.net The malleability of the substrate-binding pocket, due to this flexible loop, allows APH(3')-IIIa to recognize and inactivate N1-substituted aminoglycosides like butirosin. nih.gov

Table 1: Crystallographic Data for APH(3')-IIIa in Complex with Butirosin A

| Parameter | Value |

| Resolution | 2.4 Å rcsb.org |

| R-Value Work | 0.179 (Depositor), 0.190 (DCC) rcsb.org |

| R-Value Free | 0.224 (Depositor), 0.230 (DCC) rcsb.org |

| R-Value Observed | 0.184 (Depositor) rcsb.org |

This table summarizes the key crystallographic parameters from the structural determination of the APH(3')-IIIa-AMPPNP-butirosin A complex.

Aminoglycoside nucleotidyltransferases (ANTs), also known as adenylyltransferases (AADs), represent the third major class of AMEs. nih.govscielo.br These enzymes inactivate aminoglycosides by catalyzing the transfer of an adenylyl group from ATP to a hydroxyl group on the antibiotic molecule. scielo.br While the search results mention ANTs as a general class of AMEs, specific details regarding the direct interaction and inactivation of butirosin disulfate salt by specific ANT enzymes are not extensively provided.

Aminoglycoside Phosphotransferases (APH)

Role of the (S)-4-amino-2-hydroxybutyrate (AHBA) Moiety in Resistance Evasion

A key structural feature of butirosin is the (S)-4-amino-2-hydroxybutyrate (AHBA) side chain attached to the C1-amine of the 2-deoxystreptamine (2-DOS) ring. researchgate.netpsu.edunih.govmdpi.com This unique moiety plays a crucial role in protecting the antibiotic from several common resistance mechanisms. researchgate.netpsu.edunih.gov The presence of the AHBA group shields butirosin from the activity of many aminoglycoside-modifying enzymes (AMEs), which are a primary cause of bacterial resistance to this class of antibiotics. nih.govmdpi.comresearchgate.net This protective quality has spurred significant interest in its biosynthetic origins and has led to the semisynthetic addition of AHBA to other clinically important aminoglycosides, such as amikacin (B45834) and arbekacin, to enhance their efficacy against resistant pathogens. researchgate.netpsu.edunih.gov

The AHBA side chain is biosynthesized from L-glutamate through a pathway involving intermediates attached to an acyl carrier protein (ACP). nih.gov The transfer of the AHBA moiety to the parent aminoglycoside, ribostamycin (B1201364), is a critical step in butirosin's biosynthesis. researchgate.netnih.gov This natural defensive element improves the clinical activity of the antibiotic against resistant strains. researchgate.net However, it is important to note that while the AHBA moiety provides protection against many AMEs, butirosin is not impervious to all of them. For instance, it remains susceptible to inactivation by the 3'-aminoglycoside O-phosphotransferase type IIIa [APH(3')-IIIa]. nih.gov

Intrinsic and Acquired Resistance Mechanisms

Bacterial resistance to butirosin, like other aminoglycosides, can be categorized as either intrinsic or acquired. nih.govinformahealthcare.com

Intrinsic resistance refers to the inherent characteristics of a bacterium that confer resistance to an antibiotic. nih.gov This can include the presence of an outer membrane that limits drug uptake, as seen in Gram-negative bacteria, or the possession of chromosomally encoded efflux pumps that actively remove the antibiotic from the cell. nih.gov For example, some bacteria may have efflux pumps that contribute to intrinsic resistance against various antimicrobial compounds. informahealthcare.com

Acquired resistance involves the bacterium gaining resistance, typically through either mutation of its own genes or by obtaining resistance genes from other bacteria via horizontal gene transfer. nih.govinformahealthcare.com The most prevalent mechanism of acquired resistance to aminoglycosides is the enzymatic modification of the antibiotic by AMEs. nih.govasm.org These enzymes, often encoded on mobile genetic elements like plasmids and transposons, can be rapidly disseminated among different bacterial species. asm.org Other acquired resistance mechanisms include alterations to the ribosomal binding site of the antibiotic and decreased drug uptake or increased efflux. asm.orgontosight.ai In mycobacteria, acquired resistance is primarily due to spontaneous mutations in chromosomal genes that encode the drug targets, rather than horizontal gene transfer. frontiersin.org

Table 1: Overview of Intrinsic vs. Acquired Resistance

| Resistance Type | Description | Examples of Mechanisms |

| Intrinsic | Inherent properties of the bacterium that confer resistance. nih.gov | Limited drug uptake due to outer membrane structure, chromosomally encoded efflux pumps. informahealthcare.comnih.gov |

| Acquired | Gaining resistance through genetic changes. nih.gov | Enzymatic modification by AMEs, alteration of ribosomal target site, decreased uptake/increased efflux, mutations in target-encoding genes. nih.govasm.orgontosight.aifrontiersin.org |

Self-Resistance Genes in Butirosin Producers

Organisms that produce antibiotics, such as Bacillus circulans which produces butirosin, must possess self-resistance mechanisms to avoid being harmed by the very compounds they synthesize. nih.gov These self-resistance genes are often located within the antibiotic's biosynthetic gene cluster. nih.govresearchgate.net

In the case of butirosin, which is produced by Bacillus circulans and Bacillus vitellinus, the biosynthetic gene clusters are expected to contain such resistance genes. mdpi.comnih.govresearchgate.net While an aminoglycoside 3'-phosphotransferase activity has been detected in a butirosin producer, the corresponding gene is not found within the known biosynthetic gene cluster. nih.gov The butirosin biosynthetic gene cluster in Niallia (formerly Bacillus) circulans has been studied, and it is likely that regulatory and resistance genes are part of this cluster, a common feature in secondary metabolite biosynthesis. mdpi.comresearchgate.net The study of these self-resistance genes can provide valuable insights into resistance mechanisms and potentially offer new strategies for overcoming resistance in pathogenic bacteria.

Molecular Approaches to Overcome Resistance

The rise of antibiotic resistance necessitates the development of new strategies to maintain the efficacy of aminoglycosides like butirosin.

One major strategy is the rational design of new aminoglycoside analogs that can evade the inactivating effects of AMEs. nih.gov This approach involves modifying the structure of existing aminoglycosides to prevent their recognition and modification by these resistance enzymes, while still allowing the antibiotic to bind to its ribosomal target and inhibit protein synthesis. nih.gov

The discovery that the AHBA side chain in butirosin confers resistance to many AMEs has been a cornerstone of this strategy. asm.orgmdpi.com This led to the successful development of semisynthetic aminoglycosides like amikacin, which incorporates an AHBA group and is effective against strains expressing certain AMEs. mdpi.com Further research has focused on creating hybrids of different aminoglycosides to combine their resistance-evading features. For example, a hybrid of apramycin (B1230331) and paromomycin was designed to have a high affinity for the prokaryotic ribosome while evading multiple AMEs. researchgate.net The crystal structure of APH(3')-IIIa in complex with butirosin A has provided a basis for designing new derivatives with modified AHBA groups that could potentially evade inactivation by this enzyme. nih.gov

An alternative approach to combatting resistance is the development of inhibitors that can block the activity of AMEs. nih.gov These inhibitors could be co-administered with an aminoglycoside antibiotic, protecting it from inactivation and restoring its activity against resistant bacteria. nih.gov This strategy has been successfully employed with β-lactam antibiotics, where β-lactamase inhibitors are used in combination with the antibiotic. nih.gov

Research into AME inhibitors has explored various avenues. One approach is the creation of bisubstrate analogs, which are compounds designed to mimic the transition state of the enzymatic reaction and bind tightly to the active site of the AME. nih.gov For example, an aminoglycoside-CoA bisubstrate was synthesized to inhibit AAC(3)-I. nih.gov Another strategy involves developing mechanism-based inactivators, which are substrates that are converted by the enzyme into a reactive species that then irreversibly inactivates the enzyme. igi-global.com An example is 2'-deamino-2'-nitrokanamycin B, which acts as a suicide inactivator for APH(3') enzymes. semanticscholar.org

Butirosin Analogs and Derivatives: Synthesis and Structure Activity Relationship Sar Studies

Semisynthetic Modifications of Butirosin (B1197908)

Semisynthesis is a powerful strategy that combines chemical synthesis with the natural product scaffold to create novel derivatives. For butirosin and other aminoglycosides, the primary goal of semisynthesis is to introduce modifications that block the sites targeted by resistance enzymes. The presence of the AHBA group in butirosin inspired the development of clinically successful semisynthetic aminoglycosides like amikacin (B45834) and arbekacin, which are derived from kanamycin (B1662678) A and dibekacin, respectively. nih.govnih.govf1000research.com These efforts underscore the value of the AHBA pharmacophore in improving activity against resistant pathogens. electronicsandbooks.com The chemical synthesis required to add the AHBA side chain to the densely functionalized and structurally diverse aminoglycoside core is often complex, demanding multi-step protection and deprotection strategies. electronicsandbooks.com

The substitution at the N1 position of the 2-deoxystreptamine (B1221613) ring is a cornerstone of modern aminoglycoside development. nih.gov Butirosin is a natural example of an N1-substituted aminoglycoside, and its AHBA side chain protects it from many resistance enzymes. nih.gov This observation led to the creation of semisynthetic N1-substituted compounds like amikacin, arbekacin, and isepamicin. nih.gov These drugs are vital for treating serious infections, particularly those caused by pathogens resistant to older aminoglycosides such as kanamycin and gentamicin (B1671437). nih.gov

The research utility of N1-substituted aminoglycosides is significant. They serve as molecular probes to understand the mechanisms of bacterial resistance. asm.org Structural studies of how these analogs interact with resistance enzymes, such as aminoglycoside phosphotransferases (APH), reveal how the N1-substituent can hinder binding and enzymatic inactivation. asm.orgresearchgate.net For instance, while enzymes like APH(3')-IIIa can still inactivate butirosin and amikacin, the interaction is different from that with unsubstituted aminoglycosides. nih.gov Crystal structures of APH enzymes in complex with N1-substituted aminoglycosides show that while binding is still possible, it may occur in alternative, less efficient modes, which explains the retained activity of the drugs. asm.orgrcsb.org These studies provide a basis for designing new derivatives that can more effectively evade a broader spectrum of resistance enzymes. asm.org

A specific example of creating novel butirosin analogs is the synthesis of 3',4'-dideoxy-6'-N-methylbutirosins A and B (DMB-A and DMB-B). nih.gov These compounds were produced using a technique called mutational biosynthesis, where a neamine-negative mutant of the butirosin-producing organism, Bacillus circulans, was fed a synthetic precursor, 6'-N-methylgentamine C1a. nih.gov The bacterium then incorporated this precursor to generate the new analogs. nih.gov

Chemical and spectroscopic analysis confirmed the structures of DMB-A and DMB-B. nih.gov Structure-activity relationship (SAR) studies showed that these analogs possessed broad-spectrum antibacterial activity, comparable to or slightly less than butirosin A against many strains. nih.gov However, they exhibited significantly improved activity against specific resistant bacteria. nih.gov Notably, they were more effective against strains of Pseudomonas aeruginosa and Serratia marcescens. nih.gov As designed, DMB-A and DMB-B were potent against butirosin-resistant organisms that produce acetylating enzymes AAC(6') and phosphorylating enzyme APH(3')-II. nih.gov

Table 1: Antibacterial Activity of 3',4'-dideoxy-6'-N-methylbutirosins (DMB)

| Analog | General In Vitro Potency | Activity vs. P. aeruginosa & S. marcescens | Activity vs. Butirosin-Resistant Strains (with AAC(6') or APH(3')-II enzymes) |

|---|---|---|---|

| DMB-A & DMB-B | Similar to or slightly less than Butirosin A | Equal to or slightly greater than Butirosin A nih.gov | Stronger activity nih.gov |

Mutational Biosynthesis for Novel Butirosin Analogs

Mutational biosynthesis, also known as "mutasynthesis," is a technique that leverages the biosynthetic machinery of a microorganism to create novel natural product analogs. The process involves generating a mutant strain of the producing organism that is blocked at an early stage of the biosynthetic pathway, rendering it unable to produce the final natural product. nih.govnih.gov This mutant is then fed synthetic analogs of the blocked intermediate. ncats.io The microorganism's enzymes process this "unnatural" precursor, incorporating it into the final steps of the pathway to produce a new, modified compound. nih.gov

This approach has been successfully applied to the butirosin pathway in Bacillus circulans. nih.govnih.gov By creating mutants incapable of synthesizing the natural precursor, neamine (B104775), researchers can introduce a wide variety of neamine and gentamine analogs into the fermentation medium to generate a library of novel butirosin derivatives. nih.govnih.govcapes.gov.br

The key to mutational biosynthesis is the use of specially designed mutant strains. For butirosin production, neamine-negative mutants of Bacillus circulans are employed. nih.govnih.gov These strains lack the ability to synthesize neamine, a crucial intermediate in the butirosin biosynthetic pathway. capes.gov.br When these mutants are cultivated in a standard fermentation medium, they produce no butirosin. nih.gov

However, when the culture medium is supplemented with precursors that the cell can utilize, the biosynthetic pathway is re-engaged from that point forward. For example:

Feeding 6'-N-methylneamine to a neamine-negative mutant resulted in the production of 6'-N-methylbutirosins A and B . nih.gov

Feeding gentamine C2 resulted in the synthesis of 3',4'-dideoxy-6'-C-methylbutirosins A and B . nih.gov

Feeding 6'-N-methylgentamine C1a led to the creation of 3',4'-dideoxy-6'-N-methylbutirosins A and B . nih.gov

This method allows for the targeted generation of analogs with specific modifications, such as changes at the 6'-position, which is a common site for enzymatic inactivation by bacteria. nih.govnih.gov The resulting analogs can then be tested for improved activity against resistant strains. nih.gov

Chemoenzymatic Synthesis of AHBA-Bearing Aminoglycosides

Chemoenzymatic synthesis represents a powerful hybrid approach that combines the flexibility of chemical synthesis with the high selectivity of biocatalysis. electronicsandbooks.comnih.gov This method has been effectively used to attach the clinically valuable (S)-4-amino-2-hydroxybutyryl (AHBA) side chain to a variety of aminoglycoside scaffolds. frontiersin.orgelectronicsandbooks.com The primary advantage of this strategy is that it avoids the complex and often low-yield multi-step protection/deprotection schemes required by purely chemical methods. electronicsandbooks.com The enzymatic component ensures that the AHBA group is attached regiospecifically to the N1 amine, preserving the integrity of other functional groups on the aminoglycoside. researchgate.netelectronicsandbooks.com

The chemoenzymatic synthesis of AHBA-bearing aminoglycosides relies on two key enzymes from the butirosin biosynthetic pathway in Bacillus circulans: BtrH and BtrG. nih.govresearchgate.net

BtrH is an acyltransferase. Its natural role is to transfer the AHBA side chain, which is carried on an acyl carrier protein (BtrI) as a γ-glutamylated dipeptide, to the N1-amine of the parent aminoglycoside, ribostamycin (B1201364). nih.govresearchgate.net

BtrG is a γ-glutamyl cyclotransferase. It acts after BtrH, cleaving off the protective γ-glutamyl group to reveal the final AHBA side chain. nih.govresearchgate.net

Research has shown that these enzymes exhibit substrate promiscuity, meaning they can act on aminoglycosides other than their native substrate. researchgate.netelectronicsandbooks.com In a chemoenzymatic setup, a synthetic acyl donor, γ-L-Glu-AHBA-SNAC (N-acetylcysteamine thioester), is used in place of the natural acyl carrier protein-bound substrate. electronicsandbooks.com The process proceeds in two steps: first, BtrH transfers the γ-L-Glu-AHBA group to the N1 position of a target aminoglycoside. Following this, BtrG is added to remove the γ-glutamyl group, yielding the desired N1-AHBA-aminoglycoside. electronicsandbooks.com This method has been successfully used to attach the AHBA side chain to a range of 2-deoxystreptamine-containing aminoglycosides, demonstrating its utility for generating novel antibiotic candidates. electronicsandbooks.comnih.gov

Table 2: Chemoenzymatic Synthesis of N1-AHBA-Aminoglycosides

| Step | Enzyme | Function | Substrates | Product |

|---|---|---|---|---|

| 1. Acylation | BtrH (Acyltransferase) | Transfers the protected side chain to the aminoglycoside core. electronicsandbooks.com | Aminoglycoside + γ-L-Glu-AHBA-SNAC electronicsandbooks.com | γ-L-Glu-AHBA-aminoglycoside |

| 2. Deprotection | BtrG (γ-glutamyl cyclotransferase) | Removes the γ-glutamyl protecting group. nih.govelectronicsandbooks.com | γ-L-Glu-AHBA-aminoglycoside | (S)-4-amino-2-hydroxybutyryl-aminoglycoside (AHBA-aminoglycoside) electronicsandbooks.com |

Directed Biosynthesis of Unnatural Antibiotics

Directed biosynthesis is a powerful technique that leverages the enzymatic machinery of an antibiotic-producing organism to create novel, unnatural analogs. This process typically involves generating a mutant strain of the producing organism that is blocked in the synthesis of a natural precursor. When the fermentation medium of this mutant is supplemented with a structurally modified, or "unnatural," precursor, the organism's biosynthetic enzymes may accept it as a substrate, incorporating it into the final antibiotic structure to yield a new derivative.

In the context of butirosin, which is naturally produced by Bacillus circulans, this strategy has been successfully employed to generate novel analogs with altered biological activities. nih.govnih.gov A key approach involves using a neamine-negative mutant of B. circulans. nih.govnih.gov Neamine is a crucial building block in the butirosin biosynthetic pathway. By using a mutant incapable of synthesizing its own neamine, researchers can feed it structurally modified aminocyclitols and force the production of new butirosin-like molecules.

For example, when the neamine-negative mutant was supplemented with 6'-N-methylgentamine C1a, it produced two new analogs: 3',4'-dideoxy-6'-N-methylbutirosin A and B (DMB-A and DMB-B). nih.gov Similarly, feeding the same mutant with 6'-N-methylneamine or gentamine C2 resulted in the synthesis of 6'-N-methylbutirosins A and B (NMB-A and NMB-B) and 3',4'-dideoxy-6'-C-methylbutirosins A and B (DCB-A and DCB-B), respectively. nih.gov

Another advanced approach to creating unnatural antibiotics involves the enzymatic manipulation of the butirosin pathway in vitro. The biosynthesis of butirosin's unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain is of particular interest, as this moiety provides protection against several common aminoglycoside resistance mechanisms. nih.govresearchgate.net Research has elucidated that the AHBA side chain is transferred from an acyl carrier protein (BtrI) to the parent aminoglycoside, ribostamycin, by the enzyme BtrH. nih.govresearchgate.netebi.ac.uk This enzymatic system has shown potential for the in vitro production of novel AHBA-bearing aminoglycosides, opening avenues for preparing a wider range of unnatural antibiotics through chemoenzymatic strategies. researchgate.netfrontiersin.org

Structure-Activity Relationship (SAR) Studies of Butirosin and its Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of an antibiotic correlates with its biological activity. For butirosin and its analogs, these studies have provided valuable insights into the functional groups necessary for antibacterial potency and for overcoming bacterial resistance mechanisms. ontosight.aiasm.org

The unique (S)-4-amino-2-hydroxybutyryl (AHB) group at the N-1 position of the 2-deoxystreptamine ring is a hallmark of butirosin. This feature prevents modification by the aminoglycoside phosphotransferase enzyme APH(3'), a common resistance mechanism. mdpi.com The success of this natural modification inspired the semisynthetic derivatization of other aminoglycosides, such as the creation of amikacin from kanamycin A, which bears a similar N-1 AHB side chain and exhibits broad clinical effectiveness. mdpi.com

Modifications at other positions have also been extensively studied to enhance activity and combat resistance:

5"-Position: The synthesis of 5"-amino-5"-deoxybutirosin was designed to prevent bacterial enzymatic phosphorylation at this position. nih.gov This modification resulted in an analog with improved activity against Pseudomonas aeruginosa compared to the parent butirosin. nih.gov Further derivatization at this position, creating 5''-guanidino and 5''-amidino derivatives of 4'-deoxybutirosin and butirosin A, showed that the 5''-guanidino compounds were more active against both Gram-positive and Gram-negative bacteria than their 5"-hydroxy counterparts. nih.govjst.go.jp

3' and 4'-Positions: Deoxygenation at the 3' and 4' positions is a key strategy to overcome resistance mediated by 3'-phosphorylating enzymes. researchgate.net The mutational biosynthesis of 3',4'-dideoxy-6'-N-methylbutirosins (DMB) and 3',4'-dideoxy-6'-C-methylbutirosins (DCB) yielded compounds with potent activity against resistant organisms that produce APH(3')-II. nih.govnih.gov

6'-Position: The introduction of a methyl group at the 6'-N position (as in NMB and DMB) or 6'-C position (as in DCB) confers resistance to aminoglycoside acetylating enzymes (AAC) that modify the 6'-amino group. nih.govnih.gov For instance, 6'-N-methylbutirosins (NMB-A and NMB-B) showed greater activity against a resistant strain containing the AAC(6')-I enzyme. nih.gov The 3',4'-dideoxy-6'-C-methylbutirosin B (DCB-B) was notably active against resistant organisms containing both acetylating enzymes (AAC(6')-I, AAC(6')-IV) and a phosphorylating enzyme (APH(3')-II). nih.gov

The research findings from various SAR studies are summarized in the interactive data table below, highlighting the impact of specific structural modifications on antibacterial activity.

Interactive Data Table: SAR Findings for Butirosin Analogs

| Butirosin Analog/Derivative | Structural Modification | Key Research Finding | Bacterial Strains Targeted | Reference(s) |

| 5"-Amino-5"-deoxybutirosin | 5"-OH group replaced with a 5"-NH₂ group | Improved activity by preventing phosphorylation at the 5" position. | Pseudomonas aeruginosa | nih.gov |

| 5"-Guanidino-4'-deoxybutirosin | 5"-OH of 4'-deoxybutirosin replaced with a guanidino group | More active than the parent 4'-deoxybutirosin A. Active against MRSA. | Gram-positive and Gram-negative bacteria, MRSA | nih.govjst.go.jp |

| 3',4'-Dideoxy-6'-N-methylbutirosins (DMB) | Deoxygenation at 3',4' positions; N-methylation at 6' position | Active against resistant organisms with acetylating (AAC(6')) and phosphorylating (APH(3')) enzymes. | P. aeruginosa, S. marcescens, resistant clinical isolates | nih.gov |

| 6'-N-Methylbutirosins (NMB) | N-methylation at 6' position | Greater activity against strains with the AAC(6')-I acetylating enzyme. | Butirosin-resistant strains | nih.gov |

| 3',4'-Dideoxy-6'-C-methylbutirosin B (DCB-B) | Deoxygenation at 3',4' positions; C-methylation at 6' position | Greatly improved activity against organisms with AAC(6') and APH(3') enzymes. | Butirosin-resistant organisms, resistant clinical isolates | nih.gov |

| 3',4'-Dideoxybutirosin A | Deoxygenation at 3',4' positions | Active against microorganisms that inactivate butirosin by 3'-phosphorylation. | Resistant microorganisms | researchgate.net |

Antimicrobial Activity in in Vitro Systems

Broad-Spectrum Activity Against Gram-Positive Bacteria.nih.gov

Butirosin (B1197908) has shown significant in vitro activity against various Gram-positive bacteria. nih.gov

Strains of Staphylococcus aureus are notably susceptible to butirosin. nih.gov In vitro testing under aerobic conditions has determined the Minimum Inhibitory Concentration (MIC) for specific strains. For instance, the MIC for Staphylococcus aureus UC-76 was recorded at 1.6 µg/ml. asm.org The antibiotic is effective against a wide range of bacteria, including Staphylococcus aureus. ontosight.ai

Table 1: In Vitro Susceptibility of Staphylococcus aureus to Butirosin

| Bacterial Strain | Condition | Minimum Inhibitory Concentration (MIC) (µg/ml) |

|---|

Research has also confirmed that Streptococcus pyogenes is significantly susceptible to butirosin. nih.gov

Activity Against Gram-Negative Bacteria.nih.govontosight.ai

Butirosin is particularly noted for its activity against a wide array of pathogenic Gram-negative species. nih.govnih.gov

A key feature of butirosin is its effectiveness against Pseudomonas aeruginosa, including clinical isolates that are resistant to gentamicin (B1671437). nih.gov Studies have shown that a number of bacterial strains highly resistant to gentamicin are moderately susceptible to butirosin. nih.gov In an analysis of 69 gentamicin-resistant gram-negative bacilli, 33% were found to be sensitive to butirosin. nih.govoup.com However, cross-resistance between the two antibiotics can occur variably. nih.gov

The comparative susceptibility is detailed in the table below, showing MIC values for both gentamicin-susceptible and gentamicin-resistant strains of P. aeruginosa. asm.org

Table 2: Comparative In Vitro Susceptibility of P. aeruginosa to Butirosin and Gentamicin

| Bacterial Strain | Gentamicin Susceptibility | Butirosin MIC (µg/ml) | Gentamicin MIC (µg/ml) |

|---|---|---|---|

| P. aeruginosa C-16 | Susceptible | 6.3 asm.org | 0.8 asm.org |

Butirosin demonstrates inhibitory action against numerous species within the Enterobacteriaceae family. nih.gov Susceptible organisms include Enterobacter aerogenes, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Proteus vulgaris, Salmonella enteritidis, Salmonella typhimurium, Shigella flexneri, and Shigella sonnei. nih.gov

The following table presents the MIC values of butirosin against various Enterobacteriaceae species as determined by agar (B569324) dilution tests. asm.org

Table 3: In Vitro Susceptibility of Enterobacteriaceae to Butirosin

| Bacterial Species | Strain | Minimum Inhibitory Concentration (MIC) (µg/ml) |

|---|---|---|

| Enterobacter aerogenes | C-12 | 12.5 asm.org |

| Escherichia coli | C-14 | 6.3 asm.org |

| Klebsiella pneumoniae | C-15 | 6.3 asm.org |

| Proteus mirabilis | C-13 | 12.5 asm.org |

Bactericidal Properties.nih.gov

Butirosin exhibits bactericidal properties, meaning it actively kills bacteria. nih.gov This is achieved through its primary mechanism of action: the strong binding to the 30S ribosomal subunit of bacteria. ontosight.aismolecule.com This binding process interferes with the translation of mRNA, causing misreading and preventing the synthesis of proteins that are essential for the bacterium's growth and survival, ultimately resulting in cell death. smolecule.commcmaster.ca

A unique structural feature of butirosin is the presence of an (S)-4-amino-2-hydroxybutyrate (AHB) group at position N1 of the 2-deoxystreptamine (B1221613) ring. nih.gov This substitution provides a protective effect, shielding the aminoglycoside from being inactivated by many common resistance enzymes produced by bacteria. nih.gov Consequently, butirosin often retains its bactericidal capabilities against strains that may be resistant to other aminoglycosides. nih.gov

Comparative Studies with Other Aminoglycosides (e.g., Gentamicin, Kanamycin)

The antimicrobial efficacy of butirosin disulfate salt has been evaluated in comparison to other established aminoglycoside antibiotics, most notably gentamicin and kanamycin (B1662678). These studies reveal a complex relationship where butirosin demonstrates a distinct spectrum of activity and, crucially, effectiveness against certain strains resistant to other aminoglycosides.

On a weight basis, gentamicin is often observed to be more potent against susceptible bacterial strains. nih.govasm.org However, butirosin has shown notable activity against opportunistic pathogens such as Pseudomonas, Klebsiella, Enterobacter, Serratia, and Proteus species. nih.govnih.gov A key finding in comparative analyses is the variable nature of cross-resistance between butirosin and gentamicin. nih.govnih.gov Research has identified a number of bacterial strains that are highly resistant to gentamicin yet remain moderately susceptible to butirosin. asm.orgnih.gov

However, high-level resistance to both butirosin and kanamycin can occur. In one study, a strain of Providencia stuartii demonstrated resistance to multiple aminoglycosides, requiring concentrations greater than 500 µg/ml of either butirosin B or kanamycin to inhibit its growth in vitro. asm.org This indicates that some resistance mechanisms, likely enzymatic, can effectively neutralize both antibiotics. asm.org

The following table summarizes the comparative minimum inhibitory concentrations (MICs) for butirosin and gentamicin against various bacterial species.

Table 1: Comparative In Vitro Activity of Butirosin and Gentamicin Against Selected Bacteria

| Test Organism | Butirosin MIC (µg/ml) | Gentamicin MIC (µg/ml) |

|---|---|---|

| Providencia stuartii 73-197 | >500 | 175 |

| Staphylococcus aureus UC-76 | 1.6 | <0.8 |

| Shigella sonnei C-10 | 6.3 | 6.3 |

Influence of Culture Media on Apparent In Vitro Activity

The composition of the culture medium used in susceptibility testing has a significant influence on the apparent in vitro activity of butirosin, a phenomenon observed with other aminoglycoside antibiotics as well. nih.govasm.org Variations in media can lead to substantial differences in measured Minimum Inhibitory Concentration (MIC) values for the same bacterial strain.

Research comparing different standard laboratory media has shown that butirosin is markedly more active in Mueller-Hinton broth (MHB) than in agar-based media or Tryptic Soy Broth (TSB). nih.govasm.org Specifically, MIC values determined in Mueller-Hinton Agar (MHA) and TSB have been reported as three to nine times higher than those obtained in MHB. asm.org The results in TSB were generally between one-half to double those seen in MHA. asm.org This highlights the critical importance of standardizing the testing medium when evaluating and comparing the potency of butirosin.

Furthermore, the pH of the culture medium can adversely affect the performance of butirosin, with its activity being lessened in more acidic conditions. nih.gov Conversely, the addition of 50% human serum to the culture medium has been shown to have no significant impact on the bacteriostatic activity of butirosin. asm.org

The following table illustrates the effect of different culture media on the measured MIC of butirosin and gentamicin against Escherichia coli.

Table 2: Influence of Culture Media on MICs of Butirosin and Gentamicin Against E. coli

| Culture Medium | Butirosin MIC (µg/ml) | Gentamicin MIC (µg/ml) |

|---|---|---|

| Mueller-Hinton Broth (MHB) | 3.1 | 0.4 |

| Mueller-Hinton Agar (MHA) | 25 | 3.1 |

| Tryptic Soy Broth (TSB) | 12.5 | 1.6 |

Data represents the geometric mean MIC for 10 isolates of E. coli. asm.org

Advanced Research Methodologies and Analytical Approaches

Molecular Biology Techniques

Molecular biology has been instrumental in identifying and functionally characterizing the genes responsible for butirosin (B1197908) biosynthesis. Techniques such as gene disruption, heterologous expression, and whole-genome sequencing have been pivotal in building a comprehensive understanding of this complex pathway.

Gene disruption and insertional mutagenesis are powerful tools for determining gene function. By inactivating specific genes within the biosynthetic gene cluster of butirosin-producing organisms, researchers can observe the resulting phenotype, typically a loss of antibiotic production or the accumulation of a biosynthetic intermediate.

Studies in Bacillus circulans have successfully employed these techniques to dissect the butirosin (btr) gene cluster. The disruption of specific open reading frames (ORFs) has been shown to abolish antibiotic activity, thereby confirming their essential role in the biosynthetic pathway. For instance, targeted disruption of the btrB, btrC, btrD, and btrM genes resulted in a complete loss of butirosin production. nih.gov Similarly, insertional mutagenesis of the butB gene was identified in a non-producing mutant of B. circulans. capes.gov.brnih.gov

Further detailed analysis revealed the specific roles of individual enzymes. The disruption of the btrN gene, which encodes a radical S-adenosylmethionine (SAM) enzyme, was found to interrupt the biosynthetic pathway at the stage between 2-deoxy-scyllo-inosamine (B1216308) (DOIA) and 2-deoxystreptamine (B1221613) (DOS), a core component of butirosin. duke.eduacs.org Another gene, btrC2, was also found to be essential; its disruption led to a loss of antibiotic production, suggesting its involvement in either the primary or secondary metabolism necessary for biosynthesis. nih.gov These findings have been crucial in assigning function to previously uncharacterized genes within the cluster. nih.govduke.edunih.gov

Table 1: Summary of Gene Disruption Experiments in Butirosin Biosynthesis

| Gene Disrupted | Organism | Outcome | Implied Function | Reference(s) |

|---|---|---|---|---|

btrB |

Bacillus circulans | No antibiotic production | Essential for biosynthesis | nih.gov |

btrC |

Bacillus circulans | No antibiotic production | Essential for biosynthesis; DOI synthase | nih.gov |

btrD |

Bacillus circulans | No antibiotic production | Essential for biosynthesis | nih.gov |

btrM |

Bacillus circulans | No antibiotic production | Essential for biosynthesis; Glycosyltransferase | nih.gov |

btrN |

Bacillus circulans | Interruption of pathway between DOIA and DOS | Radical SAM dehydrogenase | duke.eduacs.org |

btrC2 |

Bacillus circulans | Loss of antibiotic production | Indirect role; possibly stabilization of DOI synthase | nih.gov |

butB |

Bacillus circulans | Non-producing mutant | Involved in antibiotic production | capes.gov.br |

Heterologous expression, the process of expressing a gene in a host organism that does not naturally have it, is a cornerstone of enzyme characterization. This approach allows for the production of large quantities of a specific enzyme for in vitro assays and structural studies, free from other proteins of the native producer.

Escherichia coli has been a common heterologous host for expressing enzymes from the butirosin pathway. The gene btrC, encoding the key enzyme 2-deoxy-scyllo-inosose (B3429959) (DOI) synthase, was successfully cloned and overexpressed in E. coli, which enabled its purification and characterization. nih.govresearchgate.net A heterologous co-expression system in E. coli was also constructed for btrC and btrC2, demonstrating that the two subunits form a heterodimer with biochemical features more similar to the native enzyme from B. circulans. nih.gov

Other hosts have also been explored. In an effort to engineer new production platforms, the entire butirosin biosynthetic gene cluster from Paenibacillus chitinolyticus was introduced into Bacillus subtilis. ucl.ac.ukucl.ac.uk While the fermentative production of butirosin was not achieved in this instance, the study confirmed the expression of cluster-specific genes, providing a foundation for future host engineering efforts. ucl.ac.ukucl.ac.uk The use of non-aminoglycoside producing strains of Streptomyces has also been established as a viable heterologous expression system for studying the biosynthesis of related aminoglycosides, highlighting a potential alternative platform for butirosin pathway reconstruction. pnas.org

Table 2: Examples of Heterologous Expression of Butirosin Biosynthetic Enzymes

| Expressed Gene(s) | Heterologous Host | Purpose | Reference(s) |

|---|---|---|---|

btrC |

Escherichia coli | Purification and in vitro characterization of DOI synthase | nih.govresearchgate.net |

btrC and btrC2 |

Escherichia coli | Study of heterodimer formation and function | nih.gov |

btrM |

Streptomyces species | Functional analysis of a putative UDP-GlcNAc glycosyltransferase | pnas.org |

| Butirosin BGC | Bacillus subtilis | Attempted in vivo heterologous production of butirosin | ucl.ac.ukucl.ac.uk |

The advent of next-generation sequencing has revolutionized the discovery and analysis of secondary metabolite biosynthetic gene clusters (BGCs). Whole-genome sequencing of butirosin-producing organisms provides a complete blueprint of the genetic machinery required for its synthesis.

The butirosin BGC in Bacillus circulans (now reclassified as Niallia circulans) was one of the first to be identified, leading to the characterization of numerous btr genes. nih.govnih.govu-tokyo.ac.jp Extended sequencing and analysis of the cluster in N. circulans SANK 72073 identified additional open reading frames and defined the boundaries of the genes required for biosynthesis. nih.gov

More recently, the complete genome of another producer, Bacillus vitellinus NBRC 13296, was sequenced using long-read PacBio technology. mdpi.compreprints.org This high-quality genome sequence led to the reclassification of the organism to Paenibacillus chitinolyticus and enabled a detailed comparative analysis. mdpi.comresearchgate.net Using bioinformatic tools such as antiSMASH, researchers identified and annotated 18 BGCs, including the complete butirosin cluster. mdpi.compreprints.orgresearchgate.net This genomic data allowed for a comparative characterization of butirosin BGCs from several P. chitinolyticus and N. circulans strains, revealing conserved and divergent features of the pathway across different producer organisms. mdpi.comresearchgate.net

Table 3: Genomic Details of Butirosin-Producing Strains

| Organism (Strain) | Genome Size (bp) | GC Content (%) | Sequencing Technology | Key Findings Related to Butirosin BGC | Reference(s) |

|---|---|---|---|---|---|

| Niallia circulans SANK 72073 | Not specified | Not specified | Gene walking, Sanger | Identification and extended analysis of the btr gene cluster |

nih.gov |

| Paenibacillus chitinolyticus (formerly B. vitellinus) NBRC 13296 | 6,331,192 | 52.68 | PacBio | Complete genome sequence; identification and annotation of butirosin BGC; comparative analysis with other producers | mdpi.compreprints.orgresearchgate.net |

Structural Biology Methods

Structural biology provides a three-dimensional view of the molecular machinery involved in butirosin biosynthesis and interaction. X-ray crystallography and molecular modeling are key techniques that reveal the architecture of enzymes and their complexes with substrates, offering insights into catalytic mechanisms and substrate specificity.

X-ray crystallography allows for the determination of the atomic and molecular structure of proteins. By crystallizing an enzyme, often in complex with its substrate or an analog, researchers can visualize the active site and deduce the mechanism of action.